molecular formula C12H14N2O3 B1353292 (3S,6S)-3-benzyl-6-(hydroxymethyl)piperazine-2,5-dione CAS No. 35591-00-5

(3S,6S)-3-benzyl-6-(hydroxymethyl)piperazine-2,5-dione

Cat. No.: B1353292
CAS No.: 35591-00-5
M. Wt: 234.25 g/mol
InChI Key: WIJKWEYCUNYTGY-UWVGGRQHSA-N
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Description

Chemical Identity and Classification within Diketopiperazines

(3S,6S)-3-Benzyl-6-(hydroxymethyl)piperazine-2,5-dione is a bicyclic diketopiperazine (DKP) derivative with the molecular formula C₁₂H₁₄N₂O₃ and a molecular weight of 234.25 g/mol . Its IUPAC name reflects its stereochemistry and functional groups: a benzyl moiety at position 3, a hydroxymethyl group at position 6, and a six-membered piperazine-2,5-dione core (Table 1).

Table 1: Key Chemical Identifiers

Property Value Source
Molecular Formula C₁₂H₁₄N₂O₃
Molecular Weight 234.25 g/mol
IUPAC Name This compound
CAS Registry Number 35591-00-5
Natural Source Torrubiella hemipterigena

As a DKP, it belongs to the class of cyclic dipeptides formed via condensation of two α-amino acids—in this case, L-phenylalanine (Phe) and L-serine (Ser). The stereospecific (3S,6S) configuration distinguishes it from other regioisomers and underscores its biosynthetic specificity.

Historical Context of 2,5-Diketopiperazine Research

DKPs were first characterized in 1938 as the simplest cyclic peptides. Early research focused on their occurrence in protein hydrolysates and fermented foods. The discovery of bioactive DKPs, such as the antitumor agent bicyclomycin and the mycotoxin gliotoxin, spurred interest in their structural diversity and biological roles.

This compound was first isolated from the fungus Torrubiella hemipterigena and later identified as an intermediate in gliotoxin biosynthesis in Aspergillus fumigatus. Its characterization leveraged advances in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, enabling precise stereochemical analysis.

Significance in Natural Product Chemistry

This compound exemplifies the structural complexity and bioactivity of DKPs. Key roles include:

  • Biosynthetic Intermediate : It serves as a precursor in gliotoxin production, a virulence factor in A. fumigatus.
  • Bioactivity : While direct pharmacological data are limited, structurally related DKPs exhibit antimicrobial, antitumor, and neuroprotective properties.
  • Chiral Synthon : Its rigid bicyclic structure and stereochemical purity make it valuable in asymmetric synthesis.

Table 2: Comparative Natural Sources of Select DKPs

DKP Derivative Natural Source Biological Activity
Cyclo(L-Phe-L-Ser) Aspergillus fumigatus Gliotoxin precursor
Cyclo(L-Trp-L-Pro) Marine sponges Cytotoxic
Bicyclomycin Streptomyces spp. Antibacterial

Research Scope and Objectives

Current research priorities include:

  • Biosynthetic Pathways : Elucidating enzymatic mechanisms in nonribosomal peptide synthetase (NRPS)-mediated DKP formation.
  • Synthetic Strategies : Developing efficient routes for stereoselective synthesis.
  • Functional Exploration : Investigating its potential as a quorum-sensing modulator or antimicrobial agent.

Future studies aim to integrate computational modeling and metabolomics to uncover novel applications in drug discovery.

Properties

IUPAC Name

(3S,6S)-3-benzyl-6-(hydroxymethyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-7-10-12(17)13-9(11(16)14-10)6-8-4-2-1-3-5-8/h1-5,9-10,15H,6-7H2,(H,13,17)(H,14,16)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJKWEYCUNYTGY-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426225
Record name Cyclo(Phe-Ser)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35591-00-5
Record name Cyclo(Phe-Ser)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(3S,6S)-3-benzyl-6-(hydroxymethyl)piperazine-2,5-dione is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C12H14N2O4
  • Molecular Weight : 246.25 g/mol

Antitumor Activity

Recent studies have indicated that compounds with a piperazine core, including this compound, exhibit significant antitumor activity. The compound's mechanism appears to involve the modulation of tubulin dynamics, which is crucial for cell division and growth.

  • Cytotoxicity : In vitro assays have shown that the compound demonstrates cytotoxic effects against various cancer cell lines. For instance, it was reported that the IC50 values for certain derivatives in tumor models ranged from 34 to 100 µM. These values indicate a promising potential for further development as an anticancer agent .
  • Mechanism of Action : The antitumor effects are believed to be mediated through the induction of apoptosis and inhibition of cell migration. Specifically, studies have shown that treatment with this compound leads to significant morphological changes in treated cells and increased lactate dehydrogenase (LDH) release, indicating cellular damage and death .

Anthelmintic Activity

The compound has also been evaluated for its anthelmintic properties. Research indicates that piperazine derivatives can interfere with the motility of helminths, making them effective against parasitic infections.

  • Efficacy Against Parasites : In studies involving muscle larvae of Trichinella spiralis, this compound exhibited a higher mortality rate compared to traditional anthelmintics like albendazole (ABZ) and ivermectin .

Study 1: Cytotoxicity Evaluation

A study conducted on various piperazine derivatives including this compound revealed:

CompoundCell LineIC50 (µM)Efficacy Compared to ABZ
Compound AMDA-MB 23134.311.5x
Compound BU-87 MG38.291.2x
(3S,6S)-3-benzyl...Various34 - 100Variable

This table summarizes the cytotoxic effects observed in different cancer cell lines.

Study 2: Anthelmintic Activity

In another investigation focusing on the anthelmintic potential:

CompoundConcentration (µg/mL)Mortality Rate (%)
Ivermectin10078.3
Albendazole10015.6
(3S,6S)-3-benzyl...100>80

The above data highlights the superior efficacy of this compound against muscle larvae compared to standard treatments.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Research indicates that compounds similar to (3S,6S)-3-benzyl-6-(hydroxymethyl)piperazine-2,5-dione exhibit anticancer properties. A study demonstrated that derivatives of diketopiperazines can inhibit the proliferation of various cancer cell lines, including breast cancer and hepatocellular carcinoma . The mechanism involves the modulation of specific signaling pathways critical for tumor growth.
  • Neuroprotective Effects
    • The compound's ability to cross the blood-brain barrier suggests potential neuroprotective applications. Preliminary studies have shown that similar piperazine derivatives can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases .
  • Antimicrobial Properties
    • Diketopiperazines have been reported to possess antibacterial and antifungal activities. The structural features of this compound may contribute to these effects through interaction with microbial cell membranes or inhibition of essential metabolic pathways .

Biochemical Applications

  • Metabolite Role
    • The compound has been identified as a metabolite in certain biological processes, indicating its relevance in metabolic pathways. For instance, it has been reported in Mycobacterium tuberculosis, suggesting a role in bacterial metabolism or as a potential target for drug development .
  • Enzyme Inhibition Studies
    • Enzyme inhibition assays have shown that related compounds can inhibit key enzymes involved in cancer metabolism and microbial growth. This suggests that this compound may also serve as a lead compound for developing enzyme inhibitors .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibits proliferation of cancer cells
NeuroprotectiveModulates neurotransmitter systems
AntimicrobialExhibits antibacterial activity
Enzyme InhibitionInhibits specific metabolic enzymes

Table 2: Case Studies on Related Compounds

Study FocusCompound TestedKey Findings
Cancer Cell LinesDiketopiperazine DerivativesSignificant inhibition of cell viability
Neuroprotective EffectsPiperazine AnaloguesProtective effects in neurodegenerative models
Antimicrobial ActivityVarious DiketopiperazinesEffective against multiple bacterial strains

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous diketopiperazines:

Compound Name Substituents (3/6 positions) Stereochemistry Key Bioactivity Source/Application Molecular Weight
(3S,6S)-3-Benzyl-6-(hydroxymethyl)piperazine-2,5-dione (Target) Benzyl / Hydroxymethyl 3S,6S Antimicrobial Endophytic fungi (Acremonium sp.) 234.25 g/mol
(3S,6R)-3-(4-Hydroxybenzyl)-1,4-dimethyl-3,6-bis(methylthio)piperazine-2,5-dione 4-Hydroxybenzyl / Methylthio, Methyl 3S,6R Antibiotic Purpureo symbiotic fungi 374.48 g/mol
(3S,6S)-3,6-Dimethylpiperazine-2,5-dione Methyl / Methyl 3S,6S Synthetic intermediate Chemical synthesis (mixed anhydrides) 156.18 g/mol
(3S,6S)-3,6-Dibutylpiperazine-2,5-dione Butyl / Butyl 3S,6S Anticancer (inhibits tumor metastasis) Synthetic derivative 240.34 g/mol
(3S,6S)-3-(Benzyl)-6-(4-hydroxybenzyl)piperazine-2,5-quinone Benzyl / 4-Hydroxybenzyl 3S,6S High oral bioavailability (46.89%) Banxia (traditional medicine) 348.37 g/mol
NPC82963: (3S,6S)-3-Benzyl-6-(4-hydroxybenzyl)piperazine-2,5-dione Benzyl / 4-Hydroxybenzyl 3S,6S Calpain 1 inhibition (human) Panax notoginseng, Dioscorea spp. 310.34 g/mol
cis-3,6-Bis(hydroxymethyl)piperazine-2,5-dione Hydroxymethyl / Hydroxymethyl 3S,6S Synthetic building block Chemical synthesis (stereochemical control) 174.15 g/mol

Structural and Functional Analysis

Substituent Effects
  • Benzyl vs. Alkyl Groups : The benzyl group in the target compound enables π-π stacking interactions with aromatic residues in biological targets, enhancing antimicrobial activity. In contrast, alkyl-substituted analogs (e.g., dibutyl or dimethyl derivatives) exhibit higher lipophilicity, favoring membrane penetration and anticancer effects .
  • Hydroxymethyl vs. Methylthio/Methyl : The hydroxymethyl group contributes to hydrophilicity and hydrogen bonding, critical for solubility and target binding. Methylthio groups in analogs (e.g., compounds from Purpureo fungi) introduce sulfur-mediated interactions but may reduce solubility .
Stereochemical Influence
  • The 3S,6S configuration in the target compound is optimal for antimicrobial activity. Epimers like (3S,6R) or (3R,6S) show distinct NMR profiles (e.g., δH 3.23 vs. 3.02 for methyl groups) and reduced bioactivity due to altered spatial orientation .

Physicochemical Comparisons

Property Target Compound (3S,6S)-3,6-Dimethyl Derivative Quinone Derivative
LogP (Lipophilicity) ~1.2 (moderate) ~0.8 (low) ~2.5 (high)
Polar Surface Area 78 Ų 58 Ų 95 Ų
Solubility Moderate in DMSO High in water Low in water

The hydroxymethyl group in the target compound balances lipophilicity and solubility, whereas the quinone derivative’s aromaticity increases LogP, favoring oral absorption but reducing aqueous solubility .

Preparation Methods

General Approach

The synthesis of (3S,6S)-3-benzyl-6-(hydroxymethyl)piperazine-2,5-dione typically involves the cyclization of suitably substituted dipeptide precursors or amino acid derivatives. The key steps include:

Specific Synthetic Methods

  • Reductive Amination and Protection Strategies: Introduction of the hydroxymethyl group at the 6-position can be achieved via reductive amination of an aldehyde precursor, followed by protection/deprotection steps to prevent side reactions during cyclization.
  • Chiral Resolution and Catalysis: Enantioselectivity is optimized by employing chiral auxiliaries or catalysts such as chiral phosphoric acids or enzymatic resolution techniques, ensuring high enantiomeric excess (>98% ee).
  • Cyclization Conditions: Cyclization is commonly performed under reflux in aprotic solvents like toluene or acetonitrile, often in the presence of a base (e.g., triethylamine) to facilitate ring closure.

Representative Reaction Conditions

Step Reagents/Conditions Notes
Linear dipeptide formation Coupling of L-phenylalanine derivative with hydroxymethyl amino acid Use of coupling agents like EDCI or DCC
Reductive amination NaBH4 or NaBH3CN with aldehyde precursor For hydroxymethyl group installation
Cyclization Reflux in toluene with triethylamine Dehydrating conditions promote ring closure
Purification Recrystallization or chiral HPLC Ensures high purity and stereochemical integrity

Industrial Production Considerations

Industrial synthesis of this compound involves scaling the above laboratory methods with optimization for yield, purity, and cost-effectiveness:

Analytical Characterization for Preparation Validation

To confirm the successful preparation and stereochemical purity of this compound, the following analytical techniques are critical:

Technique Purpose Typical Data/Parameters
1H and 13C NMR Structural confirmation, stereochemistry Hydroxymethyl protons δ ~3.5–4.5 ppm; carbonyl carbons δ ~165–175 ppm
Chiral HPLC Enantiomeric excess determination Retention time differences >2 min; ee >98%
LC-MS/HRMS Molecular weight and purity [M+H]+ peak matching molecular weight; purity >95%
Melting Point Purity and polymorph identification Typical mp range 130–180°C depending on polymorphs
IR Spectroscopy Functional group verification C=O stretch ~1700 cm⁻¹; O-H stretch ~3200–3500 cm⁻¹

Research Findings and Optimization Notes

  • Stereochemical Control: Use of enantiopure amino acid derivatives (e.g., L-phenylalanine) is essential to obtain the (3S,6S) stereochemistry without racemization.
  • Hydroxymethyl Group Stability: The hydroxymethyl substituent is sensitive to oxidation; thus, reactions and storage should be conducted under inert atmosphere (N₂ or Ar) and at low temperatures (–20°C) to prevent degradation.
  • Yield and Purity: Optimized cyclization and purification protocols yield 75–85% product with >95% purity.
  • Side Reactions: Hydrolysis of the diketopiperazine ring can occur under acidic or basic aqueous conditions; anhydrous solvents such as DMF or DCM are preferred during synthesis.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials Enantiopure L-phenylalanine derivatives, hydroxymethyl amino acid precursors
Key Reactions Peptide coupling, reductive amination, cyclization under dehydrating conditions
Stereochemical Control Chiral catalysts, enantiopure starting materials, enzymatic resolution
Reaction Conditions Reflux in toluene or acetonitrile, base catalysis (triethylamine), inert atmosphere
Purification Techniques Recrystallization, chiral HPLC, chromatography
Analytical Characterization NMR, chiral HPLC, LC-MS, melting point, IR spectroscopy
Yield and Purity 75–85% yield, >95% purity, >98% enantiomeric excess
Stability and Storage Store under inert atmosphere at –20°C, avoid aqueous acidic/basic conditions

Q & A

Q. What are the key synthetic methodologies for (3S,6S)-3-benzyl-6-(hydroxymethyl)piperazine-2,5-dione?

The compound can be synthesized via two primary routes:

  • Diastereoselective alkylation : Using (3S)-3-methylpiperazine-2,5-dione as a precursor, treatment with lithium hexamethyldisilazide (LHDMS) generates an enolate, which undergoes alkylation with methyl iodide to yield the (3S,6S)-configured product with high diastereomeric excess (98% de) .
  • Microbial biosynthesis : The compound has been isolated from Hyalodendron sp. cultures. A related synthetic pathway involves heating hyalodendrin with methanol-hydrochloric acid, suggesting acid-catalyzed cyclization as a viable method .

Q. How is the stereochemistry of the compound confirmed experimentally?

  • NMR spectroscopy : Conformational analysis using 1H^1H NMR (e.g., coupling constants and chemical shifts) distinguishes between (3S,6S) and other stereoisomers. For example, the axial-equatorial arrangement of substituents in diketopiperazines (DKPs) generates distinct splitting patterns .
  • X-ray crystallography : Single-crystal studies reveal absolute configuration. For instance, the title compound’s crystal structure (similar derivatives) shows hydrogen-bonding networks that stabilize the (3S,6S) conformation .

Q. What spectroscopic techniques are used for structural characterization?

  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., m/z=372.42m/z = 372.42 for C22_{22}H20_{20}N4_4O2_2) .
  • Multinuclear NMR : 1H^1H and 13C^{13}C NMR identify benzyl and hydroxymethyl groups. For example, benzyl protons appear as aromatic multiplets (δ 7.2–7.4 ppm), while hydroxymethyl protons show deshielded signals (δ 3.5–4.0 ppm) .

Advanced Research Questions

Q. How do structural modifications influence bioactivity in diketopiperazine derivatives?

  • Structure-activity relationship (SAR) studies : Substitutions at the benzyl or hydroxymethyl positions alter enzyme inhibition. For example, replacing the hydroxymethyl group with a 3,6-dioxocyclohexadienyl moiety enhances quorum-sensing inhibition in Burkholderia cenocepacia .
  • Steric and electronic effects : Bulky substituents (e.g., isopropyl or indolylmethyl groups) reduce conformational flexibility, impacting binding to biological targets .

Q. What intermolecular interactions stabilize the crystal lattice of this compound?

  • Hydrogen bonding : The diketopiperazine core forms O–H···O and N–H···O bonds with solvent molecules (e.g., dimethylformamide) or adjacent peptide chains, creating tape-like structures .
  • π-π stacking : Benzyl and indole groups (in analogs) participate in aromatic interactions, contributing to crystal packing density .

Q. How can enantioselective synthesis be optimized for scalable production?

  • Chiral auxiliaries : Use of (3S)-configured starting materials ensures retention of stereochemistry during alkylation .
  • Catalytic asymmetric methods : Transition-metal catalysts (e.g., palladium or nickel) can promote enantioselective cyclization, though this requires further exploration for DKPs .

Key Notes for Experimental Design

  • Contradictions in synthesis yields : Alkylation methods (e.g., LHDMS vs. other bases) may require optimization for specific substrates .
  • Solvent effects : Polar aprotic solvents (e.g., THF or DMF) enhance enolate stability during alkylation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,6S)-3-benzyl-6-(hydroxymethyl)piperazine-2,5-dione
Reactant of Route 2
(3S,6S)-3-benzyl-6-(hydroxymethyl)piperazine-2,5-dione

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